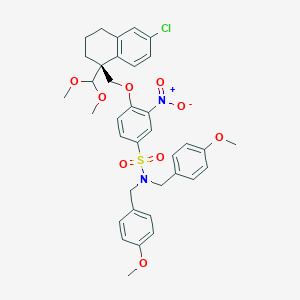
(R)-4-((6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methoxy)-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-((6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methoxy)-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated tetrahydronaphthalene moiety, methoxybenzyl groups, and a nitrobenzenesulfonamide group. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of ®-4-((6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methoxy)-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. The synthetic route typically begins with the preparation of the chlorinated tetrahydronaphthalene intermediate, followed by the introduction of the methoxybenzyl groups and the nitrobenzenesulfonamide moiety. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to facilitate large-scale synthesis.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as alkoxides. Major products formed from these reactions include amines and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
®-4-((6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methoxy)-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonamide group may interact with enzymes or receptors, leading to changes in cellular processes. The chlorinated tetrahydronaphthalene moiety may also play a role in its biological activity by affecting membrane permeability or protein binding.
Comparación Con Compuestos Similares
Similar compounds include other nitrobenzenesulfonamides and chlorinated tetrahydronaphthalene derivatives. Compared to these compounds, ®-4-((6-Chloro-1-(dimethoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methoxy)-N,N-bis(4-methoxybenzyl)-3-nitrobenzenesulfonamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may result in distinct chemical reactivity and biological activity, making it a valuable compound for further research.
Propiedades
Fórmula molecular |
C36H39ClN2O9S |
|---|---|
Peso molecular |
711.2 g/mol |
Nombre IUPAC |
4-[[(1R)-6-chloro-1-(dimethoxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methoxy]-N,N-bis[(4-methoxyphenyl)methyl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C36H39ClN2O9S/c1-44-29-12-7-25(8-13-29)22-38(23-26-9-14-30(45-2)15-10-26)49(42,43)31-16-18-34(33(21-31)39(40)41)48-24-36(35(46-3)47-4)19-5-6-27-20-28(37)11-17-32(27)36/h7-18,20-21,35H,5-6,19,22-24H2,1-4H3/t36-/m0/s1 |
Clave InChI |
FIYITACXGADVLU-BHVANESWSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC(=C(C=C3)OC[C@]4(CCCC5=C4C=CC(=C5)Cl)C(OC)OC)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC(=C(C=C3)OCC4(CCCC5=C4C=CC(=C5)Cl)C(OC)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-4-[(propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B13363394.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B13363398.png)
![2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13363410.png)
![6-[4-(Allyloxy)phenyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363411.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13363415.png)
![5-Amino-2-(3,4,5-trimethoxyphenyl)chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile](/img/structure/B13363420.png)
![N-{2-[bis(4-fluorophenyl)methoxy]ethyl}thiourea](/img/structure/B13363421.png)
![2-hydroxy-4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B13363427.png)

![3-[(Ethylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363435.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-acetylphenyl)acetamide](/img/structure/B13363441.png)
![2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363450.png)
![6-(3,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363464.png)
